N-[1-(4-acetylphenyl)ethyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-acetylphenyl)ethyl]acetamide typically involves the acetylation of 4-acetamidoacetophenone. This process can be carried out using acetic anhydride and a suitable catalyst under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-acetylphenyl)ethyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-acetylphenyl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral reagent in asymmetric synthesis and enantioselective reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-acetylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidoacetophenone: Shares a similar structure but lacks the chiral center.
N-(4-Acetylphenyl)acetamide: Another related compound with similar functional groups.
Uniqueness
N-[1-(4-acetylphenyl)ethyl]acetamide is unique due to its chiral properties, which make it valuable in asymmetric synthesis and enantioselective reactions. Its ability to interact with specific molecular targets also sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-[1-(4-acetylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15) |
InChI Key |
RZAWAOKACCQVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
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